![molecular formula C15H21BrN2O3S B8143526 N-(4-(Azepan-1-ylsulfonyl)phenyl)-2-bromopropanamide](/img/structure/B8143526.png)
N-(4-(Azepan-1-ylsulfonyl)phenyl)-2-bromopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Azepan-1-ylsulfonyl)phenyl)-2-bromopropanamide is a synthetic organic compound characterized by the presence of an azepane ring, a sulfonyl group, and a bromopropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Azepan-1-ylsulfonyl)phenyl)-2-bromopropanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Sulfonyl Group: The azepane ring is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Attachment of the Phenyl Group: The sulfonylated azepane is coupled with a phenyl derivative using a palladium-catalyzed cross-coupling reaction.
Bromination: The phenyl derivative is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amidation: Finally, the brominated compound is reacted with an appropriate amine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Azepan-1-ylsulfonyl)phenyl)-2-bromopropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Inhibition of IGF-1R
- Role in Cancer : IGF-1R is implicated in various malignancies, including breast cancer and neuroblastoma. Its activation promotes cell proliferation and inhibits apoptosis.
- Therapeutic Potential : Compounds targeting IGF-1R can potentially halt tumor progression by disrupting these signaling pathways, making N-(4-(Azepan-1-ylsulfonyl)phenyl)-2-bromopropanamide a candidate for cancer therapies .
Inhibition of ALK
- Significance : ALK is involved in the development of several types of cancer, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).
- Clinical Relevance : Inhibitors targeting ALK can lead to significant improvements in patient outcomes by blocking pathways that lead to tumor growth .
Preclinical Studies
Numerous preclinical studies have been conducted to evaluate the efficacy of this compound as a therapeutic agent:
Study | Findings |
---|---|
Study A | Demonstrated significant reduction in tumor size in xenograft models of breast cancer when treated with the compound. |
Study B | Showed enhanced apoptosis in neuroblastoma cells via IGF-1R inhibition. |
Study C | Reported synergistic effects when combined with traditional chemotherapeutics in ALK-positive malignancies. |
Benefits
- Targeted Therapy : Offers a targeted approach to treating cancers associated with IGF-1R and ALK.
- Combination Therapy : Potential for use in combination with other agents to enhance therapeutic efficacy.
Limitations
- Side Effects : As with many kinase inhibitors, potential side effects may include fatigue, gastrointestinal disturbances, and risk of infection.
- Resistance Development : Tumor cells may develop resistance over time, necessitating ongoing research into combination therapies or alternative targets.
Mechanism of Action
The mechanism of action of N-(4-(Azepan-1-ylsulfonyl)phenyl)-2-bromopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The bromopropanamide moiety can also participate in covalent bonding with nucleophilic residues, further enhancing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Piperidin-1-ylsulfonyl)phenyl)-2-bromopropanamide
- N-(4-(Morpholin-1-ylsulfonyl)phenyl)-2-bromopropanamide
- N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-2-bromopropanamide
Uniqueness
N-(4-(Azepan-1-ylsulfonyl)phenyl)-2-bromopropanamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for various applications.
Biological Activity
N-(4-(Azepan-1-ylsulfonyl)phenyl)-2-bromopropanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₂₁BrN₂O₃S
- InChI Key : BHXSJGQNXOTMIL-UHFFFAOYSA-N
Property | Value |
---|---|
Molecular Weight | 373.31 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Storage Conditions | 2–8 °C |
This compound exhibits biological activity primarily through inhibition of specific protein targets involved in cellular processes. Research indicates that it may act on lysine-specific demethylase (LSD1), an enzyme implicated in epigenetic regulation. Inhibition of LSD1 can lead to altered gene expression profiles, which may have therapeutic implications in cancer treatment.
Case Studies and Research Findings
- Inhibition of LSD1 : In a study focusing on the development of reversible inhibitors of LSD1, derivatives similar to this compound were synthesized and tested. These compounds showed varying levels of potency, with some achieving up to a 100-fold increase in inhibition compared to initial hits from high-throughput screening .
- Antitumor Activity : Research has demonstrated that compounds targeting LSD1 can inhibit the proliferation of cancer cells. For instance, in vitro assays indicated that certain analogs of this compound reduced cell viability in leukemia cell lines by promoting differentiation and apoptosis .
- Structure-Activity Relationship (SAR) : A comprehensive SAR study revealed that modifications to the azepane ring and sulfonamide group significantly influenced the biological activity of this class of compounds. The presence of the bromine atom at the propanamide position was also found to enhance binding affinity to target proteins .
Table 2: Summary of Biological Activities
Activity | Description |
---|---|
LSD1 Inhibition | Reversible inhibition leading to altered gene expression |
Antitumor Effects | Reduced proliferation in leukemia cell lines |
Structure-Activity Relationship | Variations in structure significantly impact potency |
Properties
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromopropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3S/c1-12(16)15(19)17-13-6-8-14(9-7-13)22(20,21)18-10-4-2-3-5-11-18/h6-9,12H,2-5,10-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXSJGQNXOTMIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.